Cas no 393877-09-3 (2-Aminophenylboronic acid, pinacol ester hydrochloride)

2-Aminophenylboronic acid pinacol ester hydrochloride is a stabilized boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions. The pinacol ester group enhances air and moisture stability, facilitating handling and storage compared to free boronic acids. The hydrochloride salt form further improves solubility in polar solvents, making it suitable for aqueous or mixed-solvent reaction conditions. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where the amino group allows for subsequent functionalization. Its high purity and consistent reactivity make it a reliable building block for constructing complex biaryl structures. The product is typically characterized by NMR and HPLC to ensure quality for synthetic applications.
2-Aminophenylboronic acid, pinacol ester hydrochloride structure
393877-09-3 structure
Product Name:2-Aminophenylboronic acid, pinacol ester hydrochloride
CAS No:393877-09-3
MF:C12H19BClNO2
MW:255.548762559891
MDL:MFCD02179449
CID:304409
PubChem ID:44118691
Update Time:2025-06-11

2-Aminophenylboronic acid, pinacol ester hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
    • 2-Aminobenzeneboronic acid pinacol ester hydrochloride
    • (2-AMINOPHENYL)BORONIC ACID, PINACOL ESTER HYDROCHLORIDE
    • 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
    • 2-Aminophenylboronic acid, pinacol ester, HCl
    • Benzenamine,2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1)
    • AT16045
    • AS-2996
    • AKOS022172761
    • SCHEMBL5117784
    • 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride
    • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1)
    • 2-Aminophenylboronic acid, pinacol ester hydrochloride
    • 393877-09-3
    • FT-0702378
    • CS-0174005
    • 2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ANILINE HCL
    • DTXSID20656947
    • MFCD02179449
    • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilinehydrochloride
    • 2-Aminophenylboronic acid pinacol ester HCl
    • Benzenamine, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,hydrochloride
    • MDL: MFCD02179449
    • Inchi: 1S/C12H18BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14;/h5-8H,14H2,1-4H3;1H
    • InChI Key: XWILEMYKORLIPW-UHFFFAOYSA-N
    • SMILES: Cl.O1B(C2C=CC=CC=2N)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 273.13000
  • Monoisotopic Mass: 255.1197367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 252
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.5Ų

Experimental Properties

  • Melting Point: 161-163℃
  • PSA: 75.71000
  • LogP: 1.90560

2-Aminophenylboronic acid, pinacol ester hydrochloride Security Information

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2-Aminophenylboronic acid, pinacol ester hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:393877-09-3)2-Aminophenylboronic acid, pinacol ester hydrochloride
Order Number:A873660
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:40
Price ($):386.0
Email:sales@amadischem.com

Additional information on 2-Aminophenylboronic acid, pinacol ester hydrochloride

Professional Introduction to 2-Aminophenylboronic Acid, Pinacol Ester Hydrochloride (CAS No. 393877-09-3)

2-Aminophenylboronic acid, pinacol ester hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 393877-09-3, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its boronic acid ester functionality and hydrochloride salt form, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

The structure of 2-aminophenylboronic acid, pinacol ester hydrochloride consists of a phenyl ring substituted with an amino group at the ortho position and a boronic acid pinacol ester at the para position. The hydrochloride salt form enhances its solubility in polar solvents, making it more amenable for use in solution-based synthetic protocols. This structural arrangement imparts both reactivity and stability, facilitating its application in diverse chemical transformations.

In recent years, 2-aminophenylboronic acid, pinacol ester hydrochloride has been extensively studied for its role in the development of pharmaceutical agents. Boronic acids are well-known for their ability to form reversible coordination complexes with diols and other polyhydroxy compounds, a property that has been leveraged in the design of protease inhibitors and other enzyme-targeting molecules. The pinacol ester moiety provides additional stability to the boronic acid group, preventing unwanted polymerization while maintaining its reactivity in biological systems.

One of the most prominent applications of 2-aminophenylboronic acid, pinacol ester hydrochloride is in the field of carbohydrate chemistry. Boronic acid esters are effective mimics of glycosidic linkages found in sugars, making them valuable tools for studying carbohydrate-protein interactions. Researchers have utilized this compound to develop novel lectin inhibitors and to investigate the mechanisms of glycosylation in cellular processes. The amino group further extends its utility by allowing for modifications such as coupling to other biomolecules or derivatization into more complex structures.

Advances in medicinal chemistry have highlighted the importance of 2-aminophenylboronic acid, pinacol ester hydrochloride in the development of targeted therapies. For instance, boron-containing compounds have shown promise as therapeutic agents in oncology due to their ability to selectively target rapidly dividing cells. The pinacol ester hydrochloride form has been particularly useful in enhancing the bioavailability and pharmacokinetic properties of these agents. Recent studies have demonstrated its potential as a precursor for boron neutron capture therapy (BNCT), a radiation therapy modality that leverages the selective uptake of boron compounds by tumor cells.

The synthesis of 2-aminophenylboronic acid, pinacol ester hydrochloride typically involves multi-step organic transformations starting from readily available aromatic precursors. The introduction of the boronic acid functionality is often achieved through lithiation-borylation or direct borylation reactions, followed by esterification with pinacol to stabilize the boronic acid group. The final step involves conversion into the hydrochloride salt to improve solubility and handling properties. These synthetic pathways have been optimized to ensure high yields and purity, making the compound commercially viable for research and industrial applications.

In materials science, 2-aminophenylboronic acid, pinacol ester hydrochloride has found applications as a crosslinking agent and a building block for functional polymers. Its ability to undergo coordination with metal ions allows for the design of metal-organic frameworks (MOFs) and other supramolecular assemblies. These materials have potential uses in catalysis, gas storage, and separation technologies. The unique interplay between the amino group and boronic acid ester functionalities enables fine-tuning of material properties, making it a versatile component in polymer chemistry.

The biocompatibility and low toxicity profile of 2-aminophenylboronic acid, pinacol ester hydrochloride make it an attractive candidate for biomedical applications. Studies have explored its use as a contrast agent in magnetic resonance imaging (MRI) due to its ability to enhance relaxivity when bound to specific biological targets. Additionally, its role as a chelating agent for metal ions has been investigated in therapeutic contexts where metal homeostasis is critical.

Recent research has also delved into the computational modeling of 2-aminophenylboronic acid, pinacol ester hydrochloride, aiming to predict its interactions with biological targets and optimize its pharmacological properties. Molecular dynamics simulations have provided insights into how this compound binds to enzymes and receptors at an atomic level, guiding the design of next-generation derivatives with enhanced efficacy and selectivity. These computational approaches are complemented by experimental validations using spectroscopic techniques such as NMR spectroscopy and X-ray crystallography.

The future prospects for 2-aminophenylboronic acid, pinacol ester hydrochloride are promising, with ongoing research focusing on expanding its applications in drug discovery and advanced materials engineering. Innovations in synthetic methodologies are expected to further streamline its production, while collaborations between academia and industry will drive new uses across multiple disciplines. As our understanding of molecular interactions deepens, compounds like 2-aminophenylboronic acid, pinacol ester hydrochloride will continue to play a pivotal role in advancing scientific knowledge and technological developments.

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Amadis Chemical Company Limited
(CAS:393877-09-3)2-Aminophenylboronic acid, pinacol ester hydrochloride
A873660
Purity:99%
Quantity:5g
Price ($):386.0
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